Cas no 1217853-98-9 (Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 化学的及び物理的性質
名前と識別子
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- Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3
- 3-[Bis(phenylMethyl)aMino]-2-fluoro-propanoic Acid-13C3 PhenylMethyl Ester
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- インチ: 1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1
- InChIKey: LWZWKAWTHAMCLH-LTEZOHICSA-N
- ほほえんだ: [13C@@H](F)([13CH2]N(CC1=CC=CC=C1)CC1=CC=CC=C1)[13C](=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 380.189
- どういたいしつりょう: 380.189
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 10
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5A^2
じっけんとくせい
- ようかいど: Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B275352-1mg |
Benzyl (R)-3-(dibenzylamino)-2-fluoropropanoate-1,2,3-13C3 |
1217853-98-9 | 1mg |
¥1500.00 | 2023-09-15 | ||
TRC | B275352-1mg |
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 |
1217853-98-9 | 1mg |
$ 173.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B275352-10mg |
Benzyl (R)-3-(dibenzylamino)-2-fluoropropanoate-1,2,3-13C3 |
1217853-98-9 | 10mg |
¥12000.00 | 2023-09-15 | ||
TRC | B275352-10mg |
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 |
1217853-98-9 | 10mg |
$ 1344.00 | 2023-04-18 |
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3に関する追加情報
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3: A Comprehensive Overview
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3, also known by its CAS number 1217853-98-9, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which includes a benzyl group, a fluorinated propanoate moiety, and a chiral center at the second carbon atom. The presence of the 13C3 label indicates that this compound is enriched with carbon-13 isotopes, making it particularly useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and stereochemical control to achieve the desired configuration at the chiral center. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its applications in chiral recognition and catalysis.
In terms of applications, this compound has found extensive use in the field of medicinal chemistry as a potential building block for drug development. Its fluorinated propanoate group makes it an attractive candidate for designing bioactive molecules with enhanced pharmacokinetic properties. Additionally, the benzyl groups provide stability and solubility, which are essential for drug delivery systems.
Recent studies have highlighted the role of Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable ester linkages has been exploited to create high-performance materials with tailored mechanical and thermal properties. Furthermore, its isotopic labeling makes it valuable in tracing studies to understand molecular dynamics and degradation pathways.
The chiral center at the second carbon atom of this compound plays a critical role in its stereochemical behavior. Researchers have utilized this property to investigate enantioselective reactions and asymmetric catalysis. Recent breakthroughs in transition metal-catalyzed reactions have demonstrated the potential of this compound as a versatile chiral ligand or catalyst precursor.
In conclusion, Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, enriched isotopic composition, and stereochemical properties make it an invaluable tool for advancing research in drug discovery, polymer synthesis, and catalytic processes. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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